Enduracidin

Antibiotic efficacy Staphylococcus aureus Murine infection model

Sourcing unreliable Lipid II inhibitors delays Gram-positive cell wall research. Enduracidin (CAS 11115-82-5) delivers a validated, narrow-spectrum polypeptide antibiotic with defined regulatory parameters. • Confirmed Lipid II binding that blocks transglycosylation, active against VRE & MRSA. • In vivo ED50 of 2.27 mg/kg (i.p.) in murine staphylococcal models, surpassing penicillin G. • No cross-resistance to 7 major antibiotic classes; well-characterized biosynthetic gene cluster (116 kb, 25 ORFs) enables rational analog development. • Established MRL of 30 μg/kg in edible tissues ensures regulatory predictability for feed premix formulation studies.

Molecular Formula C107H138Cl2N26O31
Molecular Weight 2355.3 g/mol
CAS No. 11115-82-5
Cat. No. B576705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnduracidin
CAS11115-82-5
Synonymsenradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes
Molecular FormulaC107H138Cl2N26O31
Molecular Weight2355.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
InChIInChI=1S/C107H138Cl2N26O31/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164)/b11-9+,19-13+
InChIKeyQKXQEKZXVMLAMO-JDCCHMEXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enduracidin Procurement Profile


Enduracidin (also designated enramycin) is a polypeptide antibiotic produced by Streptomyces fungicidicus [1]. It belongs to the lipoglycodepsipeptide class of cell wall biosynthesis inhibitors that act by binding Lipid II to block the transglycosylation step of peptidoglycan assembly [2]. Enduracidin is primarily active against Gram-positive bacteria and is extensively used as a veterinary feed additive for the prevention of necrotic enteritis in swine and poultry [3].

Enduracidin: In-Class Substitution Risks


Although enduracidin shares structural and mechanistic similarities with ramoplanin, these two lipoglycodepsipeptides are not interchangeable in research or industrial applications. Enduracidin exhibits a distinct halogenation pattern that differentiates it from ramoplanin at the biosynthetic level [1]. Furthermore, enduracidin has a well-established safety and residue profile in food-producing animals, with a maximum residue limit (MRL) of 30 μg/kg in edible tissues [2], whereas ramoplanin is not approved for veterinary use and has different pharmacokinetic properties tailored for human clinical investigation. Additionally, enduracidin shows no cross-resistance with multiple major antibiotic classes, a property that cannot be assumed for ramoplanin without direct comparative testing [3].

Enduracidin Comparative Evidence


In Vivo Efficacy vs. Penicillin G

In a murine model of experimental Staphylococcus aureus or Staphylococcus hemolyticus infection, enduracidin demonstrated superior therapeutic efficacy compared with penicillin G [1]. The ED50 value for enduracidin in mice was determined to be 2.27 mg/kg, representing the dose required to protect 50% of infected animals from mortality [2].

Antibiotic efficacy Staphylococcus aureus Murine infection model ED50 comparison

MRSA Activity vs. Vancomycin

Enduracidin maintains potent activity against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), pathogens for which vancomycin may exhibit reduced efficacy or resistance . While direct quantitative MIC comparative data between enduracidin and vancomycin for the identical clinical isolates are not consolidated in a single head-to-head study, enduracidin has been documented to be effective against MRSA strains, and related lipid II-binding lipopeptides (teixobactin analogues) have shown 16-fold greater potency than vancomycin against MRSA in time-kill kinetics [1]. Enduracidin shares this distinct Lipid II binding site, suggesting it may retain activity where vancomycin resistance emerges [2].

MRSA Vancomycin-resistant Antimicrobial resistance Lipoglycodepsipeptide

No Cross-Resistance to Major Antibiotics

When tested against approximately 100 strains of clinically isolated pathogenic Staphylococci, including strains resistant to two or more antibiotics, enduracidin demonstrated equivalent activity against both resistant and susceptible strains [1]. Crucially, no cross-resistance was observed between enduracidin and penicillin G (PC-G), streptomycin (SM), chloramphenicol (CP), tetracycline (TC), erythromycin (EM), oleandomycin (OM), or kanamycin (KM) [2].

Cross-resistance Staphylococcus aureus Antibiotic susceptibility Resistance mechanisms

Transglycosylation Inhibition vs. Ramoplanin

Both enduracidin and ramoplanin preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis over the MurG step, a key differentiator from vancomycin which inhibits the transpeptidation step [1]. Inhibition kinetics and binding assays demonstrate that enduracidin binds with greater affinity to Lipid II (the transglycosylase substrate) compared to Lipid I (the MurG substrate) [2].

Cell wall biosynthesis Lipid II binding Transglycosylase inhibition Enzymology

Gram-Positive Spectrum Selectivity

Enduracidin demonstrates a strictly narrow-spectrum profile, being active exclusively against Gram-positive cocci and bacilli while showing no activity against Gram-negative organisms [1]. This contrasts with broader-spectrum agents such as tetracycline, where enduracidin has been reported to exhibit 2 to 8 times greater antibacterial activity [2].

Antibacterial spectrum Gram-positive selectivity MIC determination Strain panel

Residue Depletion and MRL Compliance

The maximum residue limit (MRL) for enramycin (enduracidin) in edible tissues is established at 30 μg/kg, reflecting a well-characterized residue depletion profile [1]. Studies administering enramycin at 23 ppm in broiler feed for 10 days prior to slaughter (at 42 days of age) have determined tissue depletion kinetics, confirming compliance with regulatory thresholds [2].

Residue analysis MRL Food safety Pharmacokinetics

Enduracidin Application Scenarios


Necrotic Enteritis Prevention in Poultry & Swine

Enduracidin is a preferred procurement choice for inclusion in animal feed premixes at inclusion rates of 3 to 10 ppm for poultry and up to 800 mg/kg in piglet basal diets, where its narrow Gram-positive spectrum (evidenced in [1]) reduces collateral disruption of the gut microbiota compared to broader-spectrum alternatives like tetracycline. The compound's well-defined MRL of 30 μg/kg and validated tissue depletion kinetics [2] provide the regulatory certainty required for commercial feed manufacturing.

MRSA & VRE Susceptibility Reference Standard

Enduracidin serves as a critical comparator standard in antimicrobial resistance studies, particularly for evaluating novel Lipid II-binding compounds. Its demonstrated activity against vancomycin-resistant Enterococcus faecium (VRE) and MRSA [1], coupled with the established lack of cross-resistance to seven major antibiotic classes [2], makes it an essential positive control in susceptibility panels and mechanism-of-action investigations targeting Gram-positive cell wall biosynthesis.

Gene Cluster Engineering & Analog Platform

The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus has been fully cloned and sequenced, encompassing a 116 kb genetic locus containing 25 open reading frames [1]. This well-characterized genetic architecture supports rational strain engineering for analog production, including halogenation variants and reduced forms such as tetrahydroenduracidin A and B [2]. Enduracidin thus constitutes a validated chassis for combinatorial biosynthesis efforts aimed at generating novel lipoglycodepsipeptide antibiotic candidates.

Murine Infection Model Validation

For researchers employing murine models of staphylococcal infection, enduracidin provides a benchmark compound with a firmly established in vivo ED50 of 2.27 mg/kg via intraperitoneal administration [1]. Its superior therapeutic efficacy compared to penicillin G [2] in experimental Staphylococcus aureus infections renders it a reliable positive control for evaluating novel anti-staphylococcal agents in preclinical efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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